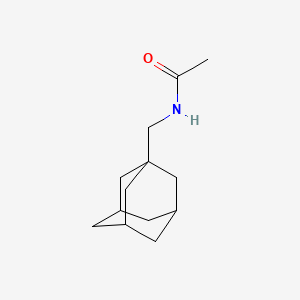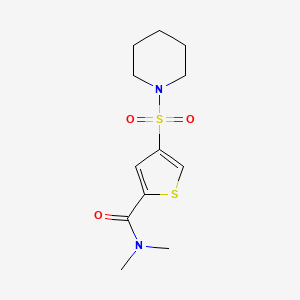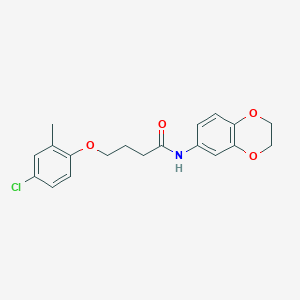![molecular formula C19H21NO3 B4986181 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4986181.png)
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol, also known as MORPHO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MORPHO is a small molecule that belongs to the class of compounds known as phenols. It has a molecular weight of 365.47 g/mol and a chemical formula of C21H23NO3.
作用機序
The exact mechanism of action of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is not fully understood, but it is thought to act through a variety of pathways in the body. One proposed mechanism of action is through the modulation of various neurotransmitters in the brain, including dopamine and serotonin. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. One of the most notable effects is its ability to enhance cognitive function, including memory and learning. This compound has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and to reduce inflammation in the brain. In addition, this compound has been shown to have anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol for lab experiments is its versatility, as it can be used in a wide range of research areas. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines in vitro. Therefore, researchers must use caution when working with this compound and ensure that appropriate safety measures are in place.
将来の方向性
There are several potential future directions for research on 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol. One area of interest is in the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects. Finally, there is a need for additional studies to determine the safety and toxicity of this compound in vivo, which will be important for the development of any potential therapeutic applications.
合成法
The synthesis of 2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing this compound involves the reaction of 3-(4-morpholinyl)-3-oxo-1-phenylpropylamine with phenol in the presence of a catalyst such as HCl or H2SO4. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have neuroprotective effects and to enhance cognitive function in animal models. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
3-(2-hydroxyphenyl)-1-morpholin-4-yl-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-19(22)20-10-12-23-13-11-20/h1-9,17,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVKIFYWDXYFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)



![N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide](/img/structure/B4986167.png)


![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4986200.png)